molecular formula C7H5BrO3S B2533279 Methyl 3-bromo-5-formylthiophene-2-carboxylate CAS No. 2248354-23-4

Methyl 3-bromo-5-formylthiophene-2-carboxylate

Cat. No.: B2533279
CAS No.: 2248354-23-4
M. Wt: 249.08
InChI Key: HXZAKNARMJQGFV-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-formylthiophene-2-carboxylate is a thiophene derivative featuring three functional groups: a bromine atom at position 3, a formyl group (-CHO) at position 5, and a methyl ester (-COOCH₃) at position 2. Its molecular formula is C₇H₅BrO₃S, with a molecular weight of 249.08 g/mol. The compound’s structure combines electron-withdrawing (bromo, formyl, ester) groups, making it highly reactive and versatile in organic synthesis. Potential applications include its use as an intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and condensation reactions involving the formyl group.

Properties

IUPAC Name

methyl 3-bromo-5-formylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3S/c1-11-7(10)6-5(8)2-4(3-9)12-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZAKNARMJQGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-bromo-5-formylthiophene-2-carboxylate typically involves the bromination of a thiophene derivative followed by formylation and esterification. One common method includes the bromination of methyl thiophene-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromo compound is then subjected to formylation using a formylating agent such as Vilsmeier-Haack reagent (DMF and POCl3). Finally, the formylated product is esterified to obtain this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-formylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Thiophene derivatives with various substituents.

    Oxidation: 3-bromo-5-carboxythiophene-2-carboxylate.

    Reduction: 3-bromo-5-hydroxymethylthiophene-2-carboxylate.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

Synthesis of Bioactive Compounds

Antibacterial Agents
Recent studies have highlighted the potential of thiophene derivatives, including methyl 3-bromo-5-formylthiophene-2-carboxylate, as precursors for synthesizing antibacterial agents. Compounds derived from thiophenes have shown promising in vitro antibacterial activity against resistant strains such as XDR Salmonella Typhi, making them candidates for further development in antibiotic therapies .

Antitumor Activity
Thiophene derivatives have also been explored for their antitumor properties. For instance, modifications of the thiophene structure have been associated with significant inhibitory effects on various cancer cell lines. The incorporation of this compound into larger molecular frameworks has been investigated for its potential as an epidermal growth factor receptor (EGFR) inhibitor, which is crucial in cancer treatment .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and coupling reactions. For example, it can be used to synthesize more complex thiophene derivatives through palladium-catalyzed cross-coupling reactions .

Material Science

Conductive Polymers
The unique electronic properties of thiophenes make them suitable for applications in material science, particularly in the development of conductive polymers and organic photovoltaics. This compound can be polymerized to form conductive materials that have applications in organic electronics .

Case Study 1: Antibacterial Activity

A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against multi-drug resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics, indicating the potential for developing new therapeutic agents .

Case Study 2: Antitumor Activity

In another research effort, derivatives of this compound were evaluated for their ability to inhibit EGFR kinase activity. The results showed that certain modifications led to enhanced antitumor efficacy, suggesting that this compound could be a valuable lead in cancer drug development .

Summary Table of Applications

Application AreaDescriptionExample Findings
Antibacterial Agents Potential precursors for new antibiotics against resistant bacteriaEffective against XDR Salmonella Typhi with promising MIC values
Antitumor Activity Investigated as inhibitors of EGFR kinaseSignificant inhibitory effects on cancer cell lines
Organic Synthesis Building block for synthesizing complex thiophene derivativesUtilized in palladium-catalyzed reactions for constructing new compounds
Material Science Used in developing conductive polymers and organic electronic materialsPotential application in organic photovoltaics due to electronic properties

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-formylthiophene-2-carboxylate depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In materials science, its electronic properties are exploited in the design of conductive polymers and semiconductors. The molecular targets and pathways involved are specific to the reactions and applications it is used in .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and properties of Methyl 3-bromo-5-formylthiophene-2-carboxylate with structurally related compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Functional Groups Key Reactivity/Applications
This compound 3-Br, 5-CHO C₇H₅BrO₃S 249.08 Bromo, Formyl, Ester Cross-coupling, Schiff base formation
Methyl 3-amino-5-bromothiophene-2-carboxylate 3-NH₂, 5-Br C₆H₅BrNO₂S 235.08 Amino, Bromo, Ester Pharmaceutical intermediates
Ethyl 3-bromo-4-cyano-5-[(ethoxyoxoethyl)sulfanyl]thiophene-2-carboxylate 3-Br, 4-CN, 5-SCH₂COOEt C₁₁H₁₃BrN₂O₄S₂ Not provided Bromo, Cyano, Sulfanyl, Ester Synthesis of bioactive thienothienopyrimidines
3-Bromo-5-methylthiophene-2-carboxylic acid 3-Br, 5-CH₃ C₆H₅BrO₂S 221.07 Bromo, Methyl, Carboxylic Acid Material science, polymer precursors
Methyl 3-hydroxy-5-trifluoromethylthiophene-2-carboxylate 3-OH, 5-CF₃ C₇H₅F₃O₃S Not provided Hydroxy, Trifluoromethyl, Ester Fluorinated compound synthesis

Key Research Findings

  • The formyl group could be introduced via Vilsmeier-Haack formylation.
  • Crystallography: Ethyl 3-bromo-4-cyano-5-[(ethoxyoxoethyl)sulfanyl]thiophene-2-carboxylate crystallizes in a monoclinic system with hydrogen bonding (2.554 Å), suggesting similar packing behavior in the target compound .
  • Safety Data: Limited safety information is available for many analogs (e.g., ), underscoring the need for proper handling and toxicity studies.

Biological Activity

Methyl 3-bromo-5-formylthiophene-2-carboxylate is a compound of significant interest in the fields of organic chemistry and pharmacology due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of a bromine atom, a formyl group, and a carboxylate moiety. Its molecular formula is C8H6BrO3SC_8H_6BrO_3S, with a molecular weight of approximately 251.09 g/mol. The compound's structure allows for various chemical reactions, including substitution and oxidation, which can be leveraged in synthetic applications.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules such as proteins and enzymes. The formyl and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions, which are crucial for modulating enzyme activities.

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, blocking substrate access. This mechanism has been observed in various biochemical assays where it demonstrated significant inhibitory effects on specific enzyme activities.
  • Biochemical Assays : In studies involving biochemical assays, this compound has been used as a probe to study enzyme kinetics and inhibition pathways, particularly in the context of pharmaceutical development .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and gram-negative bacteria like Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial growth.

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound possesses antiproliferative activity against several cancer cell lines. Notably, studies have demonstrated its effectiveness against pancreatic cancer cells, where it induced apoptosis through the activation of caspase pathways .

Case Studies

  • Inhibition of Type III Secretion System : A dissertation highlighted the compound's role in inhibiting the Type III secretion system (T3SS) in pathogenic bacteria. At concentrations around 50 µM, it resulted in a ~50% inhibition of secretion, indicating its potential as a therapeutic agent against bacterial infections .
  • Antiproliferative Activity : A study focused on the compound's effect on pancreatic cancer cells showed that it significantly reduced cell viability through mechanisms involving oxidative stress and mitochondrial dysfunction .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
This compoundContains bromine and formyl groupsAntimicrobial, cytotoxic
Methyl 5-fluorothiophene-2-carboxylateFluorine instead of bromineLower reactivity in enzyme inhibition
Methyl 3-nitrothiophene-2-carboxylateNitro group presentReduced antimicrobial properties

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